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For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Diiodopyridine is a valuable and versatile building block in organic synthesis, particularly

in the fields of medicinal chemistry and materials science. Its two iodine substituents provide

reactive handles for a variety of cross-coupling reactions, enabling the construction of complex

molecular architectures. This technical guide provides a comprehensive overview of the

commercial availability of 2,6-diiodopyridine, a detailed experimental protocol for its synthesis,

and insights into its applications in drug discovery, with a focus on its role as a precursor to

kinase inhibitors.

Commercial Availability
A number of chemical suppliers offer 2,6-diiodopyridine, typically with a purity of 97% or

higher as determined by gas chromatography (GC). The compound is generally available in

quantities ranging from grams to kilograms. Below is a summary of representative suppliers

and their product offerings. Pricing is subject to change and should be confirmed with the

respective suppliers.
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Supplier Product Number(s) Purity
Available
Quantities

TCI America D5268 >97.0% (GC) 1g, 5g

Chem-Impex 37174 ≥97% (GC)
Inquire for pricing and

availability

Fisher Scientific D52681G, D52685G 97.0+% 1g, 5g[1]

Synthetic Protocol: Synthesis of 2,6-Diiodopyridine
via the Sandmeyer Reaction
The most common and reliable method for the laboratory-scale synthesis of 2,6-
diiodopyridine is the Sandmeyer reaction, starting from the readily available 2,6-

diaminopyridine.[2][3][4][5] This two-step, one-pot procedure involves the diazotization of the

amino groups followed by the introduction of iodine.

Experimental Protocol
Materials:

2,6-Diaminopyridine

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Sodium Thiosulfate (Na₂S₂O₃)

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Deionized Water
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Ice

Procedure:

Diazotization:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer,

and a dropping funnel, add 2,6-diaminopyridine (1.0 eq).

Cool the flask in an ice-salt bath to 0-5 °C.

Slowly add concentrated sulfuric acid (e.g., 4.0 eq) dropwise while maintaining the

temperature below 10 °C.

In a separate beaker, dissolve sodium nitrite (2.2 eq) in a minimal amount of cold

deionized water.

Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the

temperature remains between 0-5 °C. The addition should take approximately 30-45

minutes.

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to

ensure complete diazotization.

Iodination:

In a separate large beaker, dissolve potassium iodide (e.g., 5.0 eq) in deionized water.

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution

with vigorous stirring. Effervescence (release of nitrogen gas) will be observed. The

addition should be controlled to manage the rate of gas evolution.

After the addition is complete, allow the mixture to warm to room temperature and stir for

an additional 1-2 hours.

Work-up and Purification:
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To quench any remaining iodine, add a saturated aqueous solution of sodium thiosulfate

until the dark color of the solution disappears.

Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl

ether (3 x volumes).

Combine the organic layers and wash with deionized water, followed by a saturated brine

solution.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the organic solvent under reduced pressure using

a rotary evaporator.

The crude product can be further purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization

from a suitable solvent (e.g., ethanol or methanol) to yield pure 2,6-diiodopyridine as a

solid.

Applications in Drug Discovery: A Precursor to
Kinase Inhibitors
Substituted pyridines are a common scaffold in a multitude of clinically approved drugs and

investigational new drug candidates. The ability to functionalize the pyridine ring at specific

positions is crucial for optimizing the pharmacological properties of these molecules. 2,6-
Diiodopyridine serves as a key starting material for the synthesis of 2,6-disubstituted

pyridines, which are prevalent in the development of protein kinase inhibitors.

Protein kinases are a large family of enzymes that play a central role in cellular signaling

pathways by catalyzing the phosphorylation of specific substrate proteins.[6] Dysregulation of

kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and

neurodegenerative diseases.[7] Therefore, the development of small molecule inhibitors that

can selectively target specific kinases is a major focus of modern drug discovery.

The iodine atoms in 2,6-diiodopyridine are readily displaced in various palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig
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amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl,

and amino substituents at the 2 and 6 positions of the pyridine ring. This modular approach is

highly advantageous for creating libraries of compounds for structure-activity relationship (SAR)

studies to identify potent and selective kinase inhibitors.

While specific examples directly linking 2,6-diiodopyridine to approved kinase inhibitors are

not readily available in the public domain, the synthetic utility of dihalopyridines in this area is

well-established. For instance, the general structure of many kinase inhibitors features a central

heterocyclic core, such as pyridine, with various substituents that occupy the ATP-binding

pocket of the target kinase. The ability to introduce diverse chemical moieties at the 2 and 6

positions of a pyridine ring, facilitated by starting from 2,6-diiodopyridine, is a powerful

strategy for optimizing interactions with the kinase and achieving desired potency and

selectivity.

The dysregulated signaling pathways often targeted by these inhibitors include the RAS-RAF-

MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for

cell proliferation, survival, and differentiation.[6][7]
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General Experimental Workflow for the Synthesis of 2,6-Diiodopyridine

Diazotization

Iodination

Work-up & Purification

2,6-Diaminopyridine

Add H₂SO₄ (conc.)
(0-5 °C)

Add NaNO₂ (aq)
(0-5 °C)

Stir for 30 min
(0-5 °C)

Add diazonium salt solution

Diazonium Salt Solution

Prepare KI (aq) solution

Stir for 1-2 h
(Room Temp)

Quench with Na₂S₂O₃ (aq)

Extract with CH₂Cl₂ or Et₂O

Dry with MgSO₄ or Na₂SO₄

Concentrate in vacuo

Purify (Chromatography or Recrystallization)

2,6-Diiodopyridine
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Synthesis of 2,6-diiodopyridine workflow
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Simplified Kinase Signaling Pathway and Inhibition

Cellular Signaling Cascade
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Kinase signaling pathway inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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